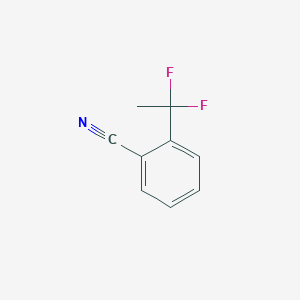

2-(1,1-Difluoroethyl)benzonitrile

説明

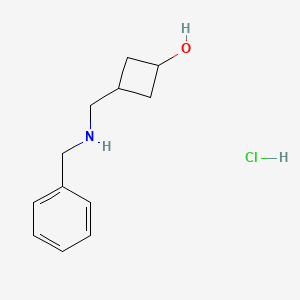

2-(1,1-Difluoroethyl)benzonitrile is a chemical compound with the molecular formula C9H7F2N . It contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring and a nitrile group. It also contains a difluoroethyl group attached to the benzene ring . The average mass of the molecule is 167.155 Da .科学的研究の応用

Rhodium-Catalyzed Cyanation

A study demonstrated the synthesis of 2-(Alkylamino)benzonitriles via rhodium-catalyzed cyanation on the aryl C-H bond of N-nitrosoarylamines. This process used N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, allowing various substituents on the aryl ring and amino group to tolerate the reaction (Dong et al., 2015).

Electrolyte Additive for Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB), similar in structure, was used as a novel electrolyte additive for high voltage lithium ion batteries. This additive significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O4 cathodes (Huang et al., 2014).

Coordination Chemistry of BN Benzonitrile

BN Benzonitrile, a 1,2-dihydro-1,2-azaborine featuring linkage isomerism, underwent coordination to Cr(CO)(5), showcasing its potential in coordination chemistry (Marwitz et al., 2010).

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) allowed for easy access to benzonitriles, applicable to both activated and deactivated aryl and heteroaryl bromides and chlorides (Schareina et al., 2004).

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly

An NHC-catalyzed [4 + 2]-benzannulation protocol was reported for assembling the benzonitrile framework, highlighting its role in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Electrochemical Synthesis Using Metal-Organic Frameworks

Multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) were developed as anodic electrocatalysts for a green and efficient electrochemical synthesis of benzonitrile, showcasing top-level benzylamine electrooxidation performance (Wang et al., 2020).

Fungal Degradation of Aromatic Nitriles

Fusarium solani, a fungus capable of degrading benzonitrile to benzoate and then catabolizing it via catechol or other pathways, played an important role in biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Relaxation Dynamics of Benzonitrile Derivatives

A study on 4-(N,N-Dimethylamino)benzonitrile (DMABN) explored the mechanism of its relaxation in the gas phase following photoexcitation, contributing to the understanding of dual fluorescence and relaxation dynamics in benzonitriles (Kochman et al., 2015).

Ruthenium-Catalyzed N-Alkylation

Ruthenium-catalyzed N-alkylation was used for synthesizing 2-N-pyridylmethyl benzonitriles, with potential implications for discovering new bioactive compounds (Chen et al., 2014).

Benzonitrile as a Probe in Ionic Liquids

Benzonitrile was used as an infrared probe to monitor the local environment in ionic liquids, helping to understand hydrogen bonding and electrostatic characteristics in these substances (Zhang et al., 2013).

Insights into Ruthenium-Catalyzed Hydrogenation

A study on ruthenium-catalyzed hydrogenation of benzonitrile provided insights into the mechanism, highlighting the activation of benzonitrile at early stages (Reguillo et al., 2010).

Palladium-Catalyzed Cyanation: Developments and Perspectives

The palladium-catalyzed cyanation of aryl halides was reviewed, providing an efficient access towards benzonitriles and summarizing significant improvements in this methodology (Anbarasan et al., 2011).

Non-Steroidal Androgen Receptor Antagonist

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile was synthesized as a novel androgen receptor antagonist, highlighting its potency and selectivity in dermatological indications (Li et al., 2008).

Synthesis of Spiro Compounds

The sulfuric acid-promoted cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles led to an efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones, providing insights into the synthesis of complex spiro compounds (Sun et al., 2017).

Solvation Dynamics in Polar Solvents

A study investigated the solvation dynamics of benzonitrile in various polar solvents, contributing to the understanding of solute-solvent interactions and solvation processes (Ishida et al., 1999).

Antimicrobial Activity of Benzonitrile Derivatives

New benzo and naphthonitrile derivatives, including reactions with 2-(cyanomethyl)benzonitrile, were synthesized and evaluated for their antimicrobial activity, highlighting the potential of benzonitrile derivatives in medicinal chemistry (Fadda et al., 2013).

Palladium-Catalyzed Coupling

Palladium-catalyzed coupling of aryl iodides with 2-alkynylbenzonitriles was explored, leading to the synthesis of various isoindoles and isoquinolines, demonstrating the versatility of benzonitrile in organic synthesis (Wei et al., 2000).

Microbial Degradation of Benzonitrile Herbicides

The microbial degradation of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil was reviewed, providing insights into degradation pathways, persistent metabolites, and involved degrader organisms (Holtze et al., 2008).

Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives

The intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives led to the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives, showcasing another application of benzonitrile in complex organic syntheses (Kobayashi et al., 1999).

Complete Structure of Benzonitrile

Microwave spectroscopy was used to determine the complete structure of benzonitrile, providing fundamental information about its molecular structure (Bak et al., 1962).

特性

IUPAC Name |

2-(1,1-difluoroethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKBAWOLKDVRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)

![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)

![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)